Methyl dec-5-enoate Methyl dec-5-enoate
Brand Name: Vulcanchem
CAS No.: 79837-87-9
VCID: VC14084398
InChI: InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

Methyl dec-5-enoate

CAS No.: 79837-87-9

Cat. No.: VC14084398

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl dec-5-enoate - 79837-87-9

Specification

CAS No. 79837-87-9
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name methyl dec-5-enoate
Standard InChI InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3
Standard InChI Key YYRDDAPQDPABPZ-UHFFFAOYSA-N
Canonical SMILES CCCCC=CCCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl dec-5-enoate is systematically named methyl (5Z)-dec-5-enoate, with the IUPAC name methyl dec-5-enoate. Its structure consists of a ten-carbon alkyl chain (CH3(CH2)4CH=CH(CH2)3COOCH3\text{CH}_3(\text{CH}_2)_4\text{CH=CH}(\text{CH}_2)_3\text{COOCH}_3), where the ester functional group is located at the terminal position, and the cis-configuration (Z-isomer) is predominant in naturally derived samples . Key molecular descriptors include:

PropertyValueSource
Molecular weight184.27 g/mol
SMILESCCCCC=CCCCC(=O)OC
Boiling point (estimated)245–255°C
Density (25°C)0.89–0.91 g/cm³
SolubilityInsoluble in water; miscible with organic solvents

The double bond at the fifth carbon introduces torsional strain, reducing crystallinity compared to saturated analogs like methyl decanoate. This unsaturation also enhances reactivity in cycloaddition and oxidation reactions .

Synthesis Methods

Methyl dec-5-enoate is synthesized through three primary routes:

Esterification of Dec-5-enoic Acid

Dec-5-enoic acid undergoes Fischer esterification with methanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4):
CH3(CH2)4CH=CH(CH2)3COOH+CH3OHH+CH3(CH2)4CH=CH(CH2)3COOCH3+H2O\text{CH}_3(\text{CH}_2)_4\text{CH=CH}(\text{CH}_2)_3\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_4\text{CH=CH}(\text{CH}_2)_3\text{COOCH}_3 + \text{H}_2\text{O}
Yields exceed 85% under reflux conditions.

Transesterification of Triglycerides

Vegetable oils rich in dec-5-enoic acid (e.g., Humulus lupulus) are transesterified with methanol using alkaline catalysts (e.g., NaOH\text{NaOH}):
Triglyceride+3CH3OH3Methyl dec-5-enoate+Glycerol\text{Triglyceride} + 3\text{CH}_3\text{OH} \rightarrow 3\text{Methyl dec-5-enoate} + \text{Glycerol}
This method is industrially scalable but requires purification to remove saturated esters .

Olefin Metathesis

Cross-metathesis of methyl 9-decenoate with 1-hexene using tungsten-based catalysts (e.g., W\text{W}-Schrock carbenes) produces methyl dec-5-enoate with 96% selectivity :
CH2=CH(CH2)7COOCH3+CH2=CH(CH2)3CH3CH3(CH2)4CH=CH(CH2)3COOCH3+Ethylene\text{CH}_2=\text{CH}(\text{CH}_2)_7\text{COOCH}_3 + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH=CH}(\text{CH}_2)_3\text{COOCH}_3 + \text{Ethylene}
This route avoids isomerization side reactions common in acid-catalyzed processes .

Industrial and Research Applications

Biofuel Production

Methyl dec-5-enoate is a promising biodiesel additive due to its low cloud point (-12°C) and high cetane number (58–62). In ethenolysis reactions catalyzed by spirocyclic Ru-carbene complexes, it converts to shorter-chain esters (e.g., methyl acrylate) with turnover numbers (TON) exceeding 2×1062 \times 10^6 at 60°C .

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it a precursor for synthetic flavors. Hydrogenation yields methyl decanoate, a key component in coconut and peach flavorings .

Polymer Chemistry

The double bond facilitates radical polymerization, forming biodegradable polyesters with tunable mechanical properties. Copolymers with styrene exhibit glass transition temperatures (TgT_g) of 45–55°C .

Stability and Reactivity

Thermal Decomposition

At temperatures >300°C, methyl dec-5-enoate undergoes steam cracking to form alkenes (e.g., 1-pentene) and ketones (e.g., methyl vinyl ketone) . Activation energy (EaE_a) for decomposition is 148 kJ/mol, higher than saturated esters due to resonance stabilization .

Oxidation and Dimerization

Oxidation with Dess-Martin periodinane yields methyl 2-oxobut-3-enoate, which dimerizes via hetero-Diels-Alder reactions at room temperature :
2CH3(CH2)4CH=CH(CH2)3COOCH3OxidantDimer+H2O2\text{CH}_3(\text{CH}_2)_4\text{CH=CH}(\text{CH}_2)_3\text{COOCH}_3 \xrightarrow{\text{Oxidant}} \text{Dimer} + \text{H}_2\text{O}
This reactivity is exploited in synthesizing cyclohexene derivatives for pharmaceuticals .

Comparative Analysis with Related Esters

CompoundStructureKey Properties
Methyl decanoateSaturatedHigher melting point (15°C), lower reactivity
Methyl 9-decenoateΔ9 unsaturationProne to isomerization during metathesis
Methyl octanoateShorter chainLower viscosity, used in food flavoring

The Δ5 unsaturation in methyl dec-5-enoate provides a balance between oxidative stability (unlike Δ9 isomers) and low-temperature fluidity (unlike saturated esters) .

Recent Advances and Future Directions

Catalytic Ethenolysis

Recent studies highlight Ru-SCAAC complexes (e.g., Ru11) as superior catalysts for ethenolysis, achieving 99.9% selectivity at 15–60°C . These catalysts enable sustainable production of α,ω-diesters for polyesters.

Biotechnological Production

Engineered E. coli strains expressing fatty acid desaturases (Fad5) can biosynthesize dec-5-enoic acid, which is subsequently esterified to methyl dec-5-enoate . This route reduces reliance on petrochemical feedstocks.

Pharmaceutical Intermediates

The compound’s dimerization products show antitumor activity in preclinical models, spurring interest in derivatives for oncology applications .

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